Imnopitant

Overview

Description

Scientific Research Applications

Imaging Mass Spectrometry in Drug Research

Imaging Mass Spectrometry (IMS) using Matrix-Assisted Laser Desorption/Ionization (MALDI) technology offers a molecular ex vivo view of resected organs or whole-body sections from an animal. This technology enables label-free tracking of both endogenous and exogenous compounds like Imnopitant, with spatial resolution and molecular specificity. It can detect drug distribution and individual metabolite distributions within whole-body tissue sections, providing insights into therapeutic and toxicological processes at the molecular level (Khatib-Shahidi et al., 2006).

PET and Drug Research Development

Positron Emission Tomography (PET) is emerging as a powerful tool in examining the behavioral, therapeutic, and toxic properties of drugs, including Imnopitant. PET can assess pharmacokinetic and pharmacodynamic events in humans and animals, providing a new perspective on drug research. It helps in understanding molecular mechanisms underlying drug action and practical aspects such as effective drug doses for clinical trials (Fowler et al., 1999).

Clinical Pharmacology of Drugs

Imnopitant, like other centrally acting antihypertensive drugs, is recognized for its safety and effectiveness intreating high blood pressure. However, the specific pharmacological properties of Imnopitant, particularly in relation to its interaction with adrenergic and imidazoline receptors, are not detailed in the available literature. This highlights the need for more research in this area to understand its clinical pharmacology better (Reid et al., 1995).

Advances in Imaging Mass Spectrometry

Imaging Mass Spectrometry (IMS) techniques are transforming biological research by providing chemical and spatial information about analytes, ranging from atoms and small molecules to intact proteins, directly from biological tissues. This technology is invaluable in the drug discovery process, including pharmacological target screening and evaluating the distribution of drugs like Imnopitant and their metabolites in cells and tissues (Rubakhin et al., 2005).

Reading Intervention and Language Impairment

While not directly related to Imnopitant, it's important to note studies exploring other areas of scientific research, such as the effects of Interactive Metronome (IM) on reading achievement in children with language and reading impairments. This study highlights the broader scope of scientific research and the varied methodologies employed in different fields (Ritter et al., 2013).

Inappropriate Medication Use Among the Elderly

Research on inappropriate medication use (IMU) in the elderly is a public health concern, with studies using insurance company and social security administrative databases to assess IMU. Although not directly related to Imnopitant, this research field is significant for understanding the broader context of medication use and its implications (Guaraldo et al., 2011).

properties

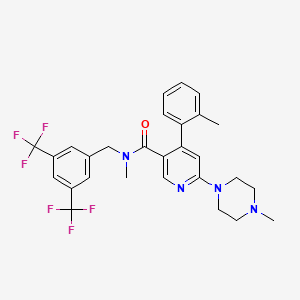

IUPAC Name |

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNNJLLLMSVTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imnopitant | |

CAS RN |

290297-57-3 | |

| Record name | Imnopitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMNOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1516R3E77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

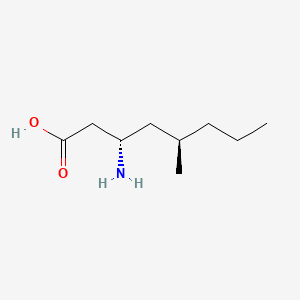

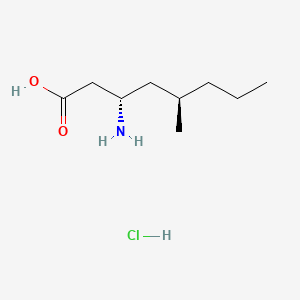

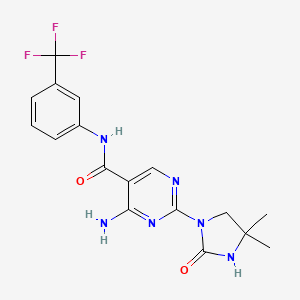

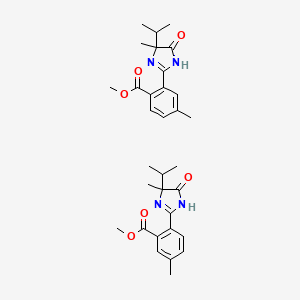

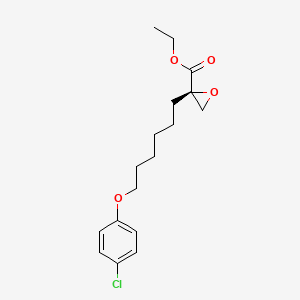

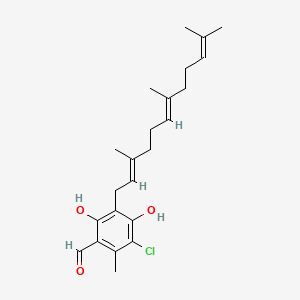

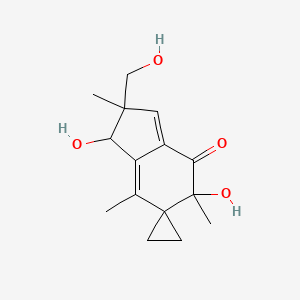

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

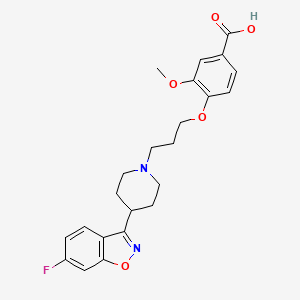

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)

![3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione](/img/structure/B1671731.png)